4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine
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Overview
Description
4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a phenyl group and a 3-chloro-4-fluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like acetonitrile or DMF and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used, typically in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in solvents like ether or THF.
Major Products
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation: Products include sulfonic acids or other oxidized aromatic compounds.
Reduction: Products include reduced aromatic rings or morpholine derivatives.
Scientific Research Applications
4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorobenzenesulfonyl chloride
- 4-fluorobenzenesulfonyl chloride
- 4-chlorobenzenesulfonyl chloride
Uniqueness
4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzene ring enhances its chemical stability and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)23(20,21)19-8-9-22-16(11-19)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFOODQZCPPBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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